molecular formula C3H9Cl3Si2 B094847 1,1,1-Trichloro-2,2,2-trimethyldisilane CAS No. 18026-87-4

1,1,1-Trichloro-2,2,2-trimethyldisilane

Cat. No.: B094847
CAS No.: 18026-87-4
M. Wt: 207.63 g/mol
InChI Key: TXEDGTTUEVJNPE-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2,2-trimethyldisilane (Me₃SiSiCl₃) is a disilane compound featuring a trichlorosilyl group (SiCl₃) and a trimethylsilyl group (SiMe₃). Its molecular formula is C₃H₉Cl₃Si₂, with an average mass of 207.627 g/mol . This compound is notable for its role in stereospecific silylation reactions, particularly in the synthesis of optically active allylsilanes via π-allylpalladium complexes, achieving high yields with retention of configuration .

Preparation Methods

1,1,1-Trichloro-2,2,2-trimethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Industrial production methods often involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Scientific Research Applications

Chemical Properties and Reactions

1,1,1-Trichloro-2,2,2-trimethyldisilane is characterized by the presence of three chlorine atoms and two silicon atoms. It can undergo several types of chemical reactions:

  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
  • Reduction Reactions : The compound can be reduced to form other silicon-containing compounds.
  • Oxidation Reactions : It may also participate in oxidation reactions leading to silicon-oxygen bond formation.

These properties make it a versatile reagent for various applications.

Chemistry

In the field of chemistry, this compound is utilized as a reagent for the stereospecific silylation of π-allylpalladium complexes . This application is crucial for synthesizing optically active allylsilanes, which are important intermediates in organic synthesis .

Biology

The compound's ability to modify silicon surfaces has led to its use in the development of biosensors and diagnostic tools. Its surface modification capabilities enhance the sensitivity and specificity of biosensors used for detecting biological molecules.

Medicine

Research is ongoing regarding its potential use in drug delivery systems . The unique properties of this compound can improve the efficacy and targeting of therapeutic agents by facilitating controlled release mechanisms.

Industry

In industrial applications, this compound is employed in the production of silicone-based materials , which find uses in electronics (e.g., semiconductors), construction (e.g., sealants), and automotive industries (e.g., lubricants).

Case Study 1: Silylation of Allylpalladium Complexes

In a study conducted by Hayashi et al., this compound was used effectively for the stereospecific silylation of π-allylpalladium complexes. This method demonstrated high yields and selectivity for the desired products .

Case Study 2: Surface Modification for Biosensors

Research has shown that modifying silicon surfaces with this compound enhances the performance of biosensors by increasing their sensitivity to target analytes. This application is particularly relevant in medical diagnostics where rapid and accurate detection is critical.

Comparison with Similar Compounds

Comparison with Structurally Similar Disilanes

1,1,2-Trichloro-1,2,2-trimethyldisilane

  • Structure : This isomer (Cl₂MeSiSiClMe₂) differs in chlorine substitution (1,1,2 vs. 1,1,1), leading to distinct electronic and steric properties.
  • Reactivity: The asymmetric chlorine distribution may alter nucleophilic substitution kinetics compared to Me₃SiSiCl₃.
  • Physical Properties : Shares the same molecular formula (C₃H₉Cl₃Si₂) and mass as Me₃SiSiCl₃, but structural isomerism likely results in divergent boiling points and solubility .

1,1,1-Trimethyl-2,2,2-tribromodisilane (Br₃SiSiMe₃)

  • Structure : Bromine replaces chlorine, increasing atomic radius and polarizability.
  • Reactivity : Bromine’s superior leaving-group ability enhances reactivity in substitution reactions. For example, brominated disilanes may undergo faster Si–X bond cleavage compared to chlorinated analogs .
  • Applications: Potential for higher regioselectivity in photosilylation due to steric and electronic effects .

1,1,2,2-Tetrachloro-1,2-dimethyldisilane

  • Structure : Contains four chlorine atoms (Cl₂MeSiSiCl₂Me), increasing electrophilicity.
  • Safety : Classified as hazardous (UN GHS), requiring stringent handling measures. Me₃SiSiCl₃, with fewer chlorines, may exhibit lower acute toxicity .
  • Reactivity : Additional chlorines may enhance Lewis acidity, favoring catalytic applications but reducing stability under moisture .

1,1,1-Triethyl-2,2,2-trimethyldisilane and 1,1,1-Triisopropyl-2,2,2-trimethyldisilane

  • Structure : Bulkier ethyl/isopropyl substituents replace chlorine on one silicon atom.
  • Regioselectivity : In photosilylation, bulky groups direct silyl addition to less hindered alkene positions. For example, triisopropyl variants achieve silylated product ratios of 1:30 favoring the less hindered site, whereas Me₃SiSiCl₃’s symmetric structure may favor different pathways .

Comparison with Non-Silane Analogues

1,1,1-Trichloroethane (CCl₃CH₃)

  • Structure : A chlorinated hydrocarbon unrelated to disilanes but sharing the "1,1,1-trichloro" prefix.
  • Toxicity: Classified as a volatile organic compound (VOC) with neurotoxic effects.
  • Applications : Primarily a solvent, contrasting with Me₃SiSiCl₃’s role in synthesis .

DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

  • Structure : A chlorinated aromatic compound with historical use as an insecticide.
  • Persistence : High environmental persistence due to stable C–Cl bonds, unlike hydrolytically sensitive Si–Cl bonds in Me₃SiSiCl₃ .

Key Research Findings and Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Notes
Me₃SiSiCl₃ C₃H₉Cl₃Si₂ 207.63 3 Cl, 3 Me Not reported High stereospecific silylation
1,1,2-Trichloro-1,2,2-TMD* C₃H₉Cl₃Si₂ 207.63 2 Cl, 1 Me (asymmetric) Not reported Potential isomer-dependent reactivity
Br₃SiSiMe₃ C₃H₉Br₃Si₂ 341.88 3 Br, 3 Me Not reported Enhanced substitution kinetics

*TMD: trimethyldisilane

Table 2. Comparative Reactivity in Catalytic Reactions

Compound Reaction Type Catalyst Yield/Selectivity Reference
Me₃SiSiCl₃ Cracking reaction AlCl₃ Exothermic (ΔH = -237.6 kJ/mol), high yield
1,1,2,2-Tetrachloro-DMD* Hydrolysis H₂O Rapid Cl⁻ release, hazardous fumes
1,1,1-Triethyl-TMD Photosilylation UV light Regioselectivity ratio 1:3 (bulky group)

*DMD: dimethyldisilane

Biological Activity

1,1,1-Trichloro-2,2,2-trimethyldisilane (TCTDS) is an organosilicon compound with the molecular formula C3H9Cl3Si2C_3H_9Cl_3Si_2. It has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of TCTDS, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Weight : 207.63 g/mol
  • Boiling Point : 1545-1568 °C
  • Vapor Pressure : 9.23 mmHg at 25°C
  • LogP : 3.058

These properties indicate that TCTDS is a relatively stable compound under standard conditions but may exhibit reactivity in biological systems due to its chlorinated silane structure.

TCTDS acts primarily as a reagent in chemical reactions but also shows potential biological interactions. Its biological activity can be attributed to:

  • Reactivity with Biological Molecules : TCTDS can form covalent bonds with various biomolecules, potentially altering their function.
  • Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress pathways, leading to cellular responses that may include apoptosis or necrosis.

Biological Effects

The biological effects of TCTDS are not extensively documented; however, related silanes have demonstrated several activities:

  • Antimicrobial Activity : Organosilicon compounds often possess antimicrobial properties due to their ability to disrupt microbial membranes.
  • Cytotoxicity : Some studies suggest that chlorinated silanes can induce cytotoxic effects in certain cell lines, possibly through the generation of reactive oxygen species (ROS).

Table 1: Summary of Biological Activities and Effects

Study/SourceBiological ActivityFindings
Hayashi et al. (1996) Silylation ReagentDemonstrated effectiveness in stereospecific silylation of π-allylpalladium complexes.
Chemsrc Data Antimicrobial PotentialSuggested that similar compounds exhibit antimicrobial effects; specific data on TCTDS is limited.
ResearchGate CytotoxicityRelated compounds showed cytotoxic effects on cancer cell lines; implications for TCTDS require further investigation.

Discussion

The biological activity of TCTDS remains largely unexplored compared to other organosilicon compounds. While it has shown potential as a silylation agent in synthetic chemistry, its direct biological effects require more comprehensive studies. The existing literature suggests that TCTDS may influence cellular processes through mechanisms similar to other chlorinated silanes, particularly in terms of oxidative stress modulation and potential cytotoxicity.

Properties

IUPAC Name

trichloro(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9Cl3Si2/c1-7(2,3)8(4,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEDGTTUEVJNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170936
Record name 1,1,1-Trichloro-2,2,2-trimethyldisilane
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Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18026-87-4
Record name 1,1,1-Trichloro-2,2,2-trimethyldisilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-2,2,2-trimethyldisilane
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Record name 1,1,1-Trichloro-2,2,2-trimethyldisilane
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Record name 1,1,1-trichloro-2,2,2-trimethyldisilane
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